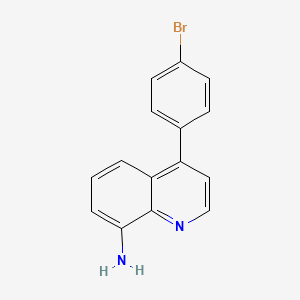

4-(4-Bromophenyl)quinolin-8-amine

説明

Structure

3D Structure

特性

CAS番号 |

97802-11-4 |

|---|---|

分子式 |

C15H11BrN2 |

分子量 |

299.16 g/mol |

IUPAC名 |

4-(4-bromophenyl)quinolin-8-amine |

InChI |

InChI=1S/C15H11BrN2/c16-11-6-4-10(5-7-11)12-8-9-18-15-13(12)2-1-3-14(15)17/h1-9H,17H2 |

InChIキー |

WTJLSGWVGRRLGQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=CN=C2C(=C1)N)C3=CC=C(C=C3)Br |

製品の起源 |

United States |

Synthetic Methodologies for 4 4 Bromophenyl Quinolin 8 Amine and Its Analogues

Established Synthetic Routes to the Quinoline (B57606) Core

The construction of the fundamental quinoline framework can be achieved through several established synthetic routes, each offering distinct advantages in terms of substrate scope and substitution patterns.

Friedlander Hetero-annulation Approaches

The Friedlander synthesis is a straightforward and widely utilized method for generating quinolines. researchgate.netwikipedia.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by either acids or bases and proceeds through an initial aldol-type condensation followed by cyclodehydration to form the quinoline ring. researchgate.netwikipedia.org

Recent advancements in the Friedlander synthesis have focused on the use of more environmentally benign and efficient catalysts. For instance, various solid-supported catalysts and heterogeneous systems have been developed to facilitate easier product purification and catalyst recycling. researchgate.netnih.gov Microwave irradiation has also been employed to accelerate the reaction, often in solvent-free conditions, leading to higher yields and shorter reaction times. organic-chemistry.org Furthermore, visible-light-mediated Friedlander reactions using organic dyes as photocatalysts have been reported, offering a green and mild approach to quinoline synthesis. nih.gov

| Catalyst/Condition | Starting Materials | Product Scope | Reference |

| p-Toluenesulfonic acid | 2-Aminoaryl ketones, α-Methylene carbonyl compounds | Polysubstituted quinolines | organic-chemistry.org |

| Iodine | 2-Aminoaryl ketones, α-Methylene carbonyl compounds | Polysubstituted quinolines | organic-chemistry.org |

| P2O5/SiO2 (solvent-free) | 2-Aminoaryl ketones, Carbonyl compounds | Polysubstituted quinolines | researchgate.net |

| Fluorescein (Visible light) | 2-Aminoaryl ketones, α-Methylene carbonyl compounds | Polysubstituted quinolines | nih.gov |

| Dowex-50W (solvent-free) | 2-Aminoaryl aldehydes/ketones, Ketones | Substituted quinolines | nih.gov |

Pfitzinger Reaction Protocols for Quinoline Carboxylic Acids

The Pfitzinger reaction provides a convenient one-pot synthesis of quinoline-4-carboxylic acids from the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism involves the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org

This method is particularly valuable for synthesizing quinolines with a carboxylic acid group at the 4-position, a common feature in many biologically active molecules. jocpr.com Variations of the Pfitzinger reaction, such as the Halberkann variant, allow for the synthesis of 2-hydroxy-quinoline-4-carboxylic acids from N-acyl isatins. wikipedia.org The reaction has been successfully applied to a wide range of substrates, including those with fused ring systems. jocpr.com

| Reactants | Product | Key Features | References |

| Isatin, Carbonyl compound | Quinoline-4-carboxylic acid | One-pot synthesis, alkaline conditions | wikipedia.orgresearchgate.netjocpr.com |

| Isatin, Enaminone | Quinoline-4-carboxylic acid | Use of enaminones as carbonyl substitutes | researchgate.net |

| N-Acyl isatins, Base | 2-Hydroxy-quinoline-4-carboxylic acid | Halberkann variant | wikipedia.org |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. rsc.orgrsc.org Several MCRs have been developed for the synthesis of quinolines, offering high atom economy and the ability to generate diverse libraries of compounds. rsc.orgrsc.orgresearchgate.net

Notable MCRs for quinoline synthesis include the Povarov reaction, the Gewald reaction, and the Ugi reaction. rsc.orgrsc.org These reactions often proceed with high efficiency and allow for the introduction of various functional groups and substitution patterns in a convergent manner. rsc.orgrsc.org For example, a one-pot methodology involving the FeCl3-catalyzed three-component coupling of anilines, aldehydes, and nitroalkanes has been developed for the synthesis of 2-arylquinolines. rsc.org Another approach utilizes the reaction of acetals, aromatic amines, and alkynes catalyzed by Bi(OTf)3 to produce a range of quinolines with good yields under mild conditions. researchgate.net

| Reaction Type | Components | Catalyst/Conditions | Product Scope | References |

| Three-component coupling | Anilines, Aldehydes, Nitroalkanes | FeCl3, 90 °C | 2-Arylquinolines | rsc.org |

| Three-component coupling | Acetals, Aromatic amines, Alkynes | Bi(OTf)3 | Substituted quinolines | researchgate.net |

| Three-component coupling | Isatin, Propiolates, Sodium O-alkyl carbonodithioates | Water, Room temperature | Quinoline-dicarboxylates | iicbe.org |

| Multicomponent reaction | Arynes, Quinolines, Aldehydes | - | Benzoxazino quinoline derivatives | nih.gov |

Cyclization Reactions in Quinoline Scaffold Assembly

A variety of cyclization reactions serve as fundamental strategies for constructing the quinoline scaffold. These methods often involve the formation of one or two rings from acyclic or partially cyclic precursors.

One such approach involves the reductive cyclization of Δ2-isoxazolines in the presence of iron or sodium dithionite (B78146) to yield quinolines. organic-chemistry.org Another strategy is the domino condensation/aza-Prins cyclization/retro-aldol reaction between 2-alkenylanilines and β-dicarbonyl compounds, which provides a metal-free route to 2-substituted quinolines. organic-chemistry.org Furthermore, radical-promoted cyclizations of arylamine precursors have been developed. For instance, N-bromosuccinimide (NBS) can mediate the radical cyclization of propenoates to form 3-substituted quinolines. nih.gov Electrophilic cyclization of arylisothiocyanates and alkynes mediated by alkyltriflates also leads to the formation of 2-thioquinolines. nih.gov Additionally, catalyst-driven scaffold diversity has been demonstrated where indolyl ynones can be selectively converted into quinolines through a sequence of spirocyclization and rearrangement. nih.gov

Strategies for Introducing the 4-(4-Bromophenyl) Moiety

Once the quinoline core is assembled, the introduction of the 4-(4-bromophenyl) group at the 4-position is a crucial step in the synthesis of the target compound. Palladium-catalyzed cross-coupling reactions are the premier methods for achieving this transformation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis. researchgate.netnih.gov The Suzuki-Miyaura coupling, in particular, is a highly versatile and widely used method for this purpose due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents. nih.govlibretexts.org

To synthesize 4-(4-bromophenyl)quinolines, a common strategy involves the Suzuki-Miyaura coupling of a 4-haloquinoline (typically 4-chloro- or 4-bromoquinoline) with 4-bromophenylboronic acid. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, in the presence of a suitable ligand and a base. nih.govresearchgate.net The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the active palladium(0) catalyst. libretexts.org

The efficiency and selectivity of the Suzuki-Miyaura reaction can be influenced by the choice of catalyst, ligand, base, and solvent. youtube.com For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity for the coupling of challenging substrates like aryl chlorides. acs.org One-pot, sequential Suzuki-Miyaura reactions have also been developed to synthesize polysubstituted quinolines from dihaloquinolines in a single operation. nih.gov

| Quinoline Substrate | Boronic Acid/Ester | Catalyst System | Product | References |

| 2-Aryl-4-chloro-3-iodoquinolines | Arylboronic acids | PdCl2(PPh3)2/PCy3, K2CO3 | 2,3,4-Triarylquinolines | nih.gov |

| 4-Chloroquinoline derivatives | Various boronic acids | Tetrakis(triphenylphosphine)palladium(0) | 4-Arylated quinolines | researchgate.net |

| Heteroaryl halides | Potassium heteroaryltrifluoroborates | Pd2(dba)3/SPhos or XPhos, K3PO4 | Heterobiaryls | nih.gov |

| Polychlorinated aromatics | Alkyl pinacol (B44631) boronic esters | Pd2(dba)3/FcPPh2, K3PO4 | Selectively alkylated aromatics | acs.org |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) presents a classical yet effective method for the formation of carbon-nitrogen and carbon-sulfur bonds on the quinoline core. This approach typically involves the displacement of a halide at an electron-deficient position by a suitable nucleophile. wikipedia.orglibretexts.org For the synthesis of 4-substituted-8-hydroxyquinolines, a common strategy begins with the chlorination of 4-hydroxy-8-tosyloxyquinoline. researchgate.net The resulting 4-chloro-8-tosyloxyquinoline serves as a versatile electrophile.

Treatment of this intermediate with various nitrogen and sulfur nucleophiles leads to the formation of the desired 4-amino and 4-thioalkyl-8-hydroxyquinolines. researchgate.net In many instances, particularly with sulfur nucleophiles and certain amines like pyrrolidine, the deprotection of the tosyl group at the 8-position occurs concurrently with the substitution at the 4-position. researchgate.net While SNAr reactions are powerful, they often require activated substrates and can be limited by the need for harsh reaction conditions. fishersci.co.ukrug.nl

Table 1: Examples of Nucleophilic Aromatic Substitution on Quinoline Scaffolds

| Electrophile | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chloro-8-tosyloxyquinoline | Pyrrolidine | 4-(Pyrrolidin-1-yl)quinolin-8-ol | >70 | researchgate.net |

| 4-Chloro-8-tosyloxyquinoline | Thiophenol | 4-(Phenylthio)quinolin-8-ol | >70 | researchgate.net |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis for the construction of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and generally proceeds under milder conditions than traditional methods. wikipedia.orgias.ac.in The synthesis of 4-anilinoquinazolines, structurally related to the target quinoline, has been efficiently achieved using this methodology. nih.gov

The choice of the palladium catalyst and the phosphine ligand is critical and is heavily dependent on the electronic and steric properties of both the aryl halide and the amine. rug.nlias.ac.in For instance, the coupling of 8-(benzyloxy)-5-bromoquinoline (B3049327) with N-methylaniline has been optimized by screening various palladium precursors and ligands. ias.ac.in Sterically demanding, electron-rich phosphine ligands such as Johnphos and tri-tert-butylphosphine (B79228) have proven effective in many cases. ias.ac.in The reaction has been successfully applied to the synthesis of a variety of aryl amines from aryl halides and even allows for the use of ammonia (B1221849) equivalents to produce primary arylamines. organic-chemistry.org

Table 2: Buchwald-Hartwig Amination for the Synthesis of Aryl Amines

| Aryl Halide | Amine | Catalyst/Ligand | Product | Reference |

|---|---|---|---|---|

| 8-(Benzyloxy)-5-bromoquinoline | N-methylaniline | Pd(OAc)₂ / Johnphos | 5-(N-Methylanilino)-8-(benzyloxy)quinoline | ias.ac.in |

| Aryl Halides | Ammonia Equivalents | Palladium Catalyst | Primary Arylamines | organic-chemistry.org |

Other Arylation Methods

Beyond nucleophilic substitution and Buchwald-Hartwig amination, other arylation methods contribute to the synthesis of 4-arylquinolines. The Pfitzinger reaction, for example, provides a route to 2-arylquinoline-4-carboxylic acids by reacting isatin with an appropriate acetophenone (B1666503) derivative. nih.gov Specifically, 2-(4-bromophenyl)quinoline-4-carboxylic acid has been synthesized using this protocol. nih.gov

Another approach involves the one-pot synthesis of 4-arylquinolines from aromatic aminoketones and vinylphosphonium salts. This method proceeds through the formation of a highly functionalized phosphorane, which then undergoes an intramolecular Wittig reaction and subsequent oxidation to yield the quinoline derivative. nih.gov Furthermore, palladium-catalyzed C-H arylation, often directed by a group like 8-aminoquinoline (B160924), allows for the direct introduction of aryl moieties onto the quinoline scaffold. acs.org

Functionalization at the 8-Amino Position

The 8-amino group of the quinoline ring is a key handle for further molecular elaboration, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. nih.govwikipedia.org

Amination Reactions and Derivatives

The primary amine at the 8-position can be readily acylated to form amides, which not only modifies the properties of the molecule but also serves as a directing group for subsequent C-H functionalization reactions. acs.orgwikipedia.org For instance, 8-aminoquinoline amides have been used to direct the regioselective bromination and difluoromethylation at the C5 position. researchgate.net The amino group can also be involved in the formation of various heterocyclic systems.

Linker Integration for Hybrid Systems

The 8-aminoquinoline moiety is a valuable pharmacophore that has been incorporated into hybrid molecules to create multifunctional agents. nih.gov Linkers of varying lengths and compositions are used to connect the 8-aminoquinoline unit to other bioactive fragments, such as tetrazole rings or melatonin (B1676174) derivatives. nih.govnih.gov The nature of the linker has been shown to significantly influence the biological activity of the resulting hybrid compounds. nih.gov For example, the synthesis of 8-amino-6-methoxyquinoline-tetrazole hybrids with different linkers has been explored to modulate their antiplasmodial activity. nih.gov

Enantioselective Synthesis and Resolution of Chiral Analogues

The development of stereogenic centers in quinoline derivatives is of paramount importance, as the biological activity of chiral molecules is often enantiomer-dependent. nih.gov

Asymmetric synthesis and chiral resolution are the two primary strategies for obtaining enantiomerically pure quinoline analogues. tcichemicals.com Asymmetric hydrogenation of quinolines, catalyzed by chiral iridium complexes, has emerged as a powerful method for the enantioselective synthesis of chiral 1,4-dihydroquinolines. nih.govrsc.org For instance, the asymmetric hydrogenation of 4-substituted 3-ethoxycarbonylquinolines using a chiral Ir-SpiroPAP catalyst yields chiral 1,4-dihydroquinolines with high enantioselectivity. nih.gov

Classical resolution using chiral resolving agents is another widely employed technique. onyxipca.com This method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid. onyxipca.comrsc.org The diastereomers, having different solubilities, can then be separated by crystallization. rsc.org The choice of the resolving agent and the crystallization solvent is crucial for achieving efficient separation. onyxipca.com

Table 3: Chiral Resolving Agents for Amines

| Resolving Agent | Type of Amine | Reference |

|---|---|---|

| (+)-Tartaric acid | Basic amines | rsc.org |

| (-)-Dibenzoyltartaric acid | Basic amines | onyxipca.com |

| (-)-Mandelic acid | Basic amines | onyxipca.com |

| (-)-Camphor sulphonic acid | Basic amines | onyxipca.com |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering significant advantages over conventional heating methods for the synthesis of heterocyclic compounds, including 4-(4-Bromophenyl)quinolin-8-amine and its analogues. This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and often resulting in dramatically reduced reaction times, increased product yields, and improved purity profiles. The application of microwave irradiation has been particularly beneficial in transition-metal-catalyzed cross-coupling reactions, which are pivotal for the construction of the 4-arylquinoline scaffold.

The synthesis of 4-aryl-8-aminoquinolines can be efficiently achieved through modern catalytic methods such as the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination, both of which are significantly enhanced by microwave irradiation. These methods provide versatile and efficient pathways to construct the desired carbon-carbon and carbon-nitrogen bonds.

Research into the microwave-assisted synthesis of related quinoline derivatives has consistently demonstrated the superiority of this method compared to traditional thermal heating. For instance, studies on the synthesis of various heterocyclic compounds have shown that reactions that typically require several hours of refluxing can be completed in a matter of minutes under microwave irradiation, often with higher yields. ajrconline.orgindianchemicalsociety.comnih.gov

A notable example of the efficiency of microwave-assisted synthesis is in the Suzuki-Miyaura cross-coupling reaction. A study on the synthesis of polycyclic aromatic hydrocarbons using a polyurea microencapsulated palladium catalyst reported that microwave irradiation of aryl bromides and boronic acids yielded the coupling products in excellent yields within just 20 minutes. nih.gov In stark contrast, the same reaction under thermal conditions required approximately 24 hours, marking a 72-fold increase in the reaction rate. nih.gov This highlights the potential for significant time savings in the synthesis of this compound, which can be prepared via a similar Suzuki coupling of a bromoquinoline derivative with 4-bromophenylboronic acid.

The Buchwald-Hartwig amination is another key reaction for the synthesis of aminoquinoline derivatives that benefits immensely from microwave assistance. A study on the synthesis of 6-heterocyclic substituted 2-aminoquinolines via Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) found that changing the solvent from toluene (B28343) to benzotrifluoride (B45747) (BTF) allowed the reaction to be performed in a microwave at 150 °C, resulting in higher product yields compared to conventional heating in toluene. organic-chemistry.org This demonstrates that the combination of microwave heating and appropriate solvent selection can lead to optimized reaction conditions.

Furthermore, a direct comparison of microwave-assisted and conventional heating for the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives showed that microwave irradiation accelerated the reactions and provided higher yields. nih.gov The reaction time was drastically reduced from 12 hours to just 20 minutes. nih.gov

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented in the reviewed literature, the data from analogous systems strongly supports its applicability and advantages. The following tables present comparative data from the literature for the synthesis of related structures, illustrating the enhancements offered by microwave-assisted methods.

Table 1: Comparison of Conventional and Microwave-Assisted Suzuki-Miyaura Coupling

| Reactants | Method | Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Bromides + Boronic Acids | Conventional | Pd EnCat 30 | - | - | ~24 h | - | nih.gov |

| Aryl Bromides + Boronic Acids | Microwave | Pd EnCat 30 | - | - | 20 min | Excellent | nih.gov |

| 2,4-Dichloropyrimidine + Phenylboronic Acid | Conventional | Pd(PPh3)4 | Dioxane | 100 °C | 24 h | 75% | semanticscholar.org |

| 2,4-Dichloropyrimidine + Phenylboronic Acid | Microwave | Pd(PPh3)4 | Dioxane | 150 °C | 15 min | 95% | semanticscholar.org |

Table 2: Comparison of Conventional and Microwave-Assisted Buchwald-Hartwig Amination

| Reactants | Method | Catalyst/Ligand | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Bromide + Secondary Amine | Conventional | Pd2(dba)3 / XPhos | Toluene | - | 24 h | Moderate to Excellent | nih.gov |

| Aryl Bromide + Secondary Amine | Microwave | Pd2(dba)3 / XPhos | Toluene | 130-150 °C | 10-30 min | Moderate to Excellent | nih.govnih.gov |

| 4-Chloroquinazoline + Aryl Heterocyclic Amines | Conventional | - | 2-Propanol | 80 °C | 12 h | Low | nih.gov |

| 4-Chloroquinazoline + Aryl Heterocyclic Amines | Microwave | - | 2-Propanol | - | 20 min | 91.0-98.8% | nih.gov |

The significant rate enhancements and improved yields observed in these related syntheses underscore the potential of microwave-assisted methodologies for the efficient and rapid production of this compound and its analogues, aligning with the principles of green chemistry by reducing reaction times and potentially a more efficient use of energy.

Spectroscopic Characterization and Structural Elucidation of 4 4 Bromophenyl Quinolin 8 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), chemists can deduce the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy of 4-(4-bromophenyl)quinolin-8-amine provides crucial information about the number, environment, and connectivity of hydrogen atoms in the molecule. The analysis of a ¹H NMR spectrum involves examining chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J).

In the ¹H NMR spectrum of a related compound, 2-(3-bromophenyl)quinolin-4(1H)-one, recorded in DMSO-d₆, distinct signals corresponding to the different protons are observed. For instance, a singlet appears at 11.77 ppm, which is characteristic of the N-H proton. rsc.org The aromatic protons of the quinoline (B57606) and bromophenyl rings resonate in the downfield region, typically between 7.0 and 9.0 ppm. For example, in the spectrum of 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide, the quinoline protons are shifted downfield to the 8.0 to 9.5 ppm range. mdpi.com The protons on the bromophenyl group of tris(4-bromophenyl)amine (B153671) show signals around 7.35 ppm and 6.92 ppm. chemicalbook.com For 8-aminoquinoline (B160924), the protons of the quinoline ring appear between 7.0 and 9.0 ppm. chemicalbook.com

The following table summarizes the expected proton NMR signals for this compound based on data from similar structures.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH₂ | ~5.0 - 6.0 | Singlet (broad) | - |

| Quinoline H2 | ~8.5 - 8.9 | Doublet | ~4.5 |

| Quinoline H3 | ~7.3 - 7.5 | Doublet | ~4.5 |

| Quinoline H5 | ~7.0 - 7.2 | Doublet | ~8.0 |

| Quinoline H6 | ~7.4 - 7.6 | Triplet | ~8.0 |

| Quinoline H7 | ~6.8 - 7.0 | Doublet | ~8.0 |

| Bromophenyl H2', H6' | ~7.6 - 7.8 | Doublet | ~8.5 |

| Bromophenyl H3', H5' | ~7.5 - 7.7 | Doublet | ~8.5 |

Note: The exact chemical shifts and coupling constants for this compound may vary slightly. The data presented here is a representative expectation based on analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal in the ¹³C NMR spectrum. udel.edu The chemical shifts of these signals are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it. libretexts.org

For quinoline derivatives, the carbon atoms of the heterocyclic and benzene (B151609) rings typically resonate in the range of 110 to 150 ppm. In the case of 2-(3-bromophenyl)quinolin-4(1H)-one, the carbon signals appear between 107 and 177 ppm. rsc.org The carbon attached to the bromine atom in the bromophenyl ring is expected to have a chemical shift influenced by the halogen's electronegativity.

The following table outlines the anticipated ¹³C NMR chemical shifts for this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 | ~150 |

| C3 | ~121 |

| C4 | ~148 |

| C4a | ~129 |

| C5 | ~110 |

| C6 | ~128 |

| C7 | ~115 |

| C8 | ~145 |

| C8a | ~138 |

| C1' | ~138 |

| C2', C6' | ~132 |

| C3', C5' | ~130 |

| C4' | ~122 |

Note: These values are estimations based on known data for similar quinoline and bromophenyl structures. researchgate.net

Two-Dimensional NMR Techniques (e.g., DQ-COSY, HSQC, HMBC, ROESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, two-dimensional (2D) NMR experiments are employed. nih.gov

DQ-COSY (Double Quantum Filtered Correlation Spectroscopy) helps to identify scalar-coupled protons, revealing the connectivity between adjacent hydrogen atoms within the quinoline and bromophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the quinoline and bromophenyl moieties.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can help to determine the three-dimensional conformation of the molecule.

Through the combined interpretation of these 2D NMR spectra, a detailed and accurate structural model of this compound can be constructed. For instance, HMBC correlations would be expected between the protons of the bromophenyl ring and the C4 carbon of the quinoline ring, confirming their connection.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. researchgate.net The resulting spectrum is a fingerprint of the molecule, with characteristic peaks corresponding to different functional groups. mdpi.com

For this compound, the FT-IR spectrum would be expected to show the following characteristic absorption bands:

N-H stretching: The amine (NH₂) group on the quinoline ring would exhibit one or two sharp bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations from both the quinoline and bromophenyl rings would appear around 3000-3100 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline system would be observed in the 1500-1650 cm⁻¹ region.

N-H bending: The bending vibration of the N-H bond in the amine group would likely be found around 1600 cm⁻¹.

C-Br stretching: The stretching vibration of the carbon-bromine bond would give rise to a strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Aromatic C-H out-of-plane bending: These vibrations, which are characteristic of the substitution pattern on the aromatic rings, would appear in the 700-900 cm⁻¹ range.

The FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide shows characteristic peaks that help in identifying its functional groups. researchgate.net Similarly, the FT-IR spectra of 4-aminoquinaldine (B107616) and 5-aminoquinoline (B19350) have been analyzed to assign their vibrational frequencies. psu.edu

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

The Raman spectrum of this compound would also show peaks corresponding to the various functional groups. Notably, the symmetric vibrations of the aromatic rings and the C-Br bond are often strong in Raman spectra. The analysis of the Raman spectrum of 4-nitrothiophenol, for example, reveals distinct resonance features. researchgate.net The Raman spectrum of 8-hydroxy quinoline has also been studied in detail. researchgate.net A comparative analysis of both FT-IR and Raman spectra can provide a more complete picture of the vibrational properties of the molecule, aiding in its structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information helps in confirming the molecular weight and elucidating the structure of the compound through fragmentation analysis.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum provides a unique fingerprint of the compound, showing the molecular ion peak and various fragment ions.

For aromatic and amine-containing compounds, characteristic fragmentation patterns are often observed. Aromatic structures tend to have strong molecular ion peaks due to their stability. libretexts.org Amines typically undergo alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org

In the case of this compound, the presence of the bromine atom results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (due to the 79Br and 81Br isotopes). The fragmentation of similar quinoline derivatives often involves the loss of small, stable molecules or radicals. researchgate.net For instance, the fragmentation of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide shows characteristic losses related to the bromine and amide groups. researchgate.net The fragmentation of ketamine analogues, which also contain an aromatic ring and an amine group, often involves α-cleavage and subsequent loss of small molecules like CO. nih.gov

Table 1: Predicted Major EI-MS Fragmentation of this compound

| m/z Value | Proposed Fragment Identity | Notes |

| 300/302 | [M]+• | Molecular ion peak, showing the isotopic pattern of bromine. |

| 221 | [M - Br]+ | Loss of a bromine radical. |

| 194 | [M - C6H4Br]+ | Loss of the bromophenyl radical. |

| 167 | [C9H7N2]+ | Fragmentation of the quinoline ring. |

This table is predictive and based on common fragmentation patterns of similar compounds. Actual experimental data may vary.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule and its fragments. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. nih.gov

The exact mass of this compound (C15H11BrN2) can be calculated with high precision using HRMS. This technique is essential for confirming the elemental composition and providing unambiguous identification of the compound.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C15H11BrN2 |

| Calculated Monoisotopic Mass | 298.0109 u |

| Calculated Average Mass | 300.17 g/mol |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure of the molecule. sharif.edu

The UV-Vis spectrum of quinoline and its derivatives typically exhibits multiple absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.net The position and intensity of these bands are influenced by the molecular structure and the solvent used. nih.govbiointerfaceresearch.comnih.gov For 8-aminoquinoline derivatives, these transitions are well-documented. nih.gov

The electronic absorption spectrum of this compound is expected to show characteristic peaks related to the quinoline and bromophenyl chromophores. The solvent polarity can influence the position of these absorption bands, a phenomenon known as solvatochromism. researchgate.netresearchgate.net Studies on similar compounds have shown that increasing solvent polarity can lead to a shift in the absorption maximum (λmax). biointerfaceresearch.com

Computational methods, such as Density Functional Theory (DFT), are often used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is related to the electronic absorption and chemical reactivity of the molecule. scirp.org A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of maximum absorption.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Associated Electronic Transition |

| Hexane (non-polar) | ~320-340 | π-π |

| Ethanol (B145695) (polar protic) | ~310-330 | π-π |

| Acetonitrile (polar aprotic) | ~315-335 | π-π* |

This table is predictive and based on data from similar quinoline derivatives. researchgate.netresearchgate.netresearchgate.net Actual experimental values may differ.

Advanced Structural Analysis: Crystallography and Supramolecular Interactions

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique would provide an unambiguous determination of the molecular structure of 4-(4-bromophenyl)quinolin-8-amine, assuming a suitable single crystal could be grown.

Determination of Molecular Structure and Conformation

A single-crystal X-ray diffraction analysis would reveal the exact bonding pattern, bond lengths, and bond angles of this compound. This would confirm the connectivity of the bromophenyl group at the 4-position of the quinoline (B57606) ring and the amine group at the 8-position. Furthermore, it would elucidate the conformation of the molecule, including the planarity of the quinoline and phenyl rings and the orientation of the amino group. In studies of similar molecules, the planarity of aromatic ring systems is a key feature, with deviations from planarity providing insight into steric strain within the molecule.

Crystal System and Space Group Determination

The initial step in a single-crystal X-ray diffraction experiment is the determination of the crystal system and space group. This information describes the symmetry of the crystal lattice. For example, related heterocyclic compounds have been found to crystallize in systems such as monoclinic or orthorhombic. The space group provides detailed information about the symmetry elements present in the crystal, which dictates the arrangement of the molecules in the unit cell.

Lattice Parameters and Unit Cell Dimensions

The lattice parameters (the lengths of the sides of the unit cell, a, b, and c, and the angles between them, α, β, and γ) define the size and shape of the repeating unit of the crystal. These parameters are determined with high precision from the diffraction data. An example of crystallographic data for a related brominated heterocyclic compound is presented in Table 1.

Table 1: Example Crystallographic Data for a Structurally Related Compound (Note: This data is for an illustrative compound and does not represent this compound)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.45 |

| b (Å) | 15.23 |

| c (Å) | 9.87 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1515.8 |

| Z (Molecules per unit cell) | 4 |

Powder X-ray Diffraction (PXRD) for Bulk Crystallinity Assessment

While single-crystal X-ray diffraction provides detailed information about a single crystal, powder X-ray diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the material. A PXRD analysis of a synthesized batch of this compound would be used to:

Confirm the crystalline nature of the bulk material.

Identify the crystalline phase and compare it with the theoretical pattern calculated from single-crystal data if available.

Assess the phase purity of the sample, as different crystalline forms (polymorphs) or impurities would produce a different diffraction pattern.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, and it is colored according to the nature and proximity of intermolecular contacts.

From the Hirshfeld surface, a 2D fingerprint plot can be generated. This plot is a histogram of the distances from the surface to the nearest atom inside the surface (dᵢ) versus the nearest atom outside the surface (dₑ). Different types of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, have characteristic appearances on the fingerprint plot. For this compound, one would expect to observe:

N-H···N or N-H···Br hydrogen bonds: The amino group can act as a hydrogen bond donor, potentially interacting with the nitrogen atom of a neighboring quinoline ring or the bromine atom.

C-H···π interactions: The hydrogen atoms on the aromatic rings can interact with the electron-rich π-systems of adjacent molecules.

π-π stacking: Interactions between the planar quinoline and bromophenyl rings of neighboring molecules.

Halogen bonding: The bromine atom could act as a Lewis acidic site, interacting with a nucleophilic atom on an adjacent molecule.

Quantification of Intermolecular Interactions

The stability and three-dimensional arrangement of the this compound crystal lattice are primarily maintained by a combination of hydrogen bonds, C-H···π interactions, and halogen···π interactions. The precise quantification of these forces, including bond distances and angles, is crucial for a comprehensive understanding of the supramolecular assembly.

C-H···π Interactions: Aromatic rings, such as the bromophenyl and the quinoline moieties, can act as π-acceptors in interactions with C-H bonds from neighboring molecules. These interactions, while weaker than classical hydrogen bonds, are numerous and collectively contribute significantly to the cohesion of the crystal structure.

Halogen···π Interactions: The bromine atom on the phenyl ring introduces the possibility of halogen bonding, where the electropositive region on the halogen (the σ-hole) interacts with the electron-rich π-system of an adjacent aromatic ring. This type of interaction is a directional and significant force in the crystal engineering of halogenated compounds.

A detailed crystallographic analysis would provide precise measurements for these interactions. The table below illustrates the typical ranges for such non-covalent bonds, which would be specifically determined for this compound upon successful crystallographic characterization.

| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Typical Angle (°) |

| Hydrogen Bond | N-H···N | 2.8 - 3.2 | 150 - 180 |

| C-H···π | C-H···Cg (ring centroid) | 2.5 - 2.9 | 120 - 180 |

| Halogen···π | Br···Cg (ring centroid) | 3.0 - 3.5 | ~165 |

Assessment of Crystal Packing and Supramolecular Architectures

The combination of hydrogen bonds, C-H···π, and halogen···π interactions, along with π-π stacking, results in a robust supramolecular assembly. For instance, hydrogen bonding might lead to the formation of one-dimensional chains, which are then interlinked by weaker C-H···π and halogen···π interactions to form a three-dimensional structure. The efficiency of the crystal packing can be evaluated by calculating the Kitaigorodskii packing index, which is a measure of how well the space within the crystal is filled.

A comprehensive analysis of the crystal structure of this compound would be essential to fully elucidate these packing arrangements and supramolecular architectures, providing valuable insights into its solid-state behavior and properties.

Computational Chemistry and Theoretical Investigations of 4 4 Bromophenyl Quinolin 8 Amine

Density Functional Theory (DFT) Calculations

DFT has emerged as a cornerstone of computational quantum chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 4-(4-bromophenyl)quinolin-8-amine.

The initial step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. Using DFT methods, typically with a basis set such as 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound are adjusted until the molecule reaches its lowest energy state.

This process reveals a likely non-planar structure, with a significant twist between the quinoline (B57606) and the bromophenyl rings due to steric hindrance. The energetic studies also provide the total energy of the molecule in its ground state, a key parameter for assessing its thermodynamic stability.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C(4)-C(Ar) | 1.49 Å |

| Bond Length | C(8)-N(amine) | 1.38 Å |

| Bond Length | C(Ar)-Br | 1.91 Å |

| Bond Angle | C(3)-C(4)-C(Ar) | 121.5° |

| Bond Angle | C(7)-C(8)-N(amine) | 120.8° |

| Dihedral Angle | C(3)-C(4)-C(Ar)-C(Ar') | -45.0° |

Note: The data in this table is hypothetical and serves as a representative example of what would be obtained from DFT calculations. Actual values would require specific computational studies.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 8-aminoquinoline (B160924) ring system, particularly involving the lone pair of the nitrogen atom. Conversely, the LUMO is likely distributed over the π-system of the quinoline and the attached bromophenyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.95 |

| HOMO-LUMO Gap (ΔE) | 3.90 |

Note: The data in this table is hypothetical and for illustrative purposes. Specific values would be determined from DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. The map is colored to indicate different potential values: red for electron-rich regions (negative potential) and blue for electron-poor regions (positive potential).

In the MEP map of this compound, the most negative potential (red) would be concentrated around the nitrogen atom of the amino group and the nitrogen atom within the quinoline ring, indicating their susceptibility to electrophilic attack. The regions around the hydrogen atoms of the amino group and the bromine atom would likely show a more positive potential (blue), suggesting them as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in stabilizing the molecule.

For this compound, NBO analysis would reveal significant hyperconjugative interactions. A primary interaction would be the donation of electron density from the lone pair of the amino nitrogen (a donor NBO) to the antibonding π* orbitals of the quinoline ring (acceptor NBOs). This delocalization contributes to the stability of the molecule and influences its electronic properties. The analysis also quantifies the charge on each atom, providing further insight into the charge distribution discussed in the MEP analysis.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To understand the electronic absorption properties of this compound, Time-Dependent DFT (TD-DFT) calculations are employed. This method can predict the electronic transitions, which correspond to the absorption of light at specific wavelengths (λmax).

The calculations would likely predict several electronic transitions in the ultraviolet-visible region. The most significant transitions would likely be π → π* transitions within the aromatic quinoline and bromophenyl rings, as well as charge transfer transitions from the electron-donating amino group to the π-system of the quinoline ring.

Table 3: Hypothetical TD-DFT Predicted Electronic Transitions for this compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 350 | 0.25 | HOMO → LUMO (π → π) |

| S0 → S2 | 310 | 0.18 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 285 | 0.35 | HOMO → LUMO+1 (Charge Transfer) |

Note: This data is hypothetical and illustrative. Precise values and assignments require specific TD-DFT calculations.

Quantum Chemical Descriptors and Reactivity Analysis

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to quantify the global reactivity of this compound. These descriptors provide a quantitative basis for the reactivity trends observed.

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-(I+A)/2).

These descriptors help in comparing the reactivity of this compound with other related compounds and in understanding its behavior in chemical reactions.

Table 4: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Hypothetical Value (eV) |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.95 |

| Electronegativity (χ) | 3.90 |

| Chemical Hardness (η) | 1.95 |

| Chemical Softness (S) | 0.256 |

| Electrophilicity Index (ω) | 3.90 |

Note: These values are derived from the hypothetical HOMO and LUMO energies and are for illustrative purposes only.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the application of this technique to structurally similar quinoline derivatives provides a strong basis for understanding its potential dynamic behavior.

MD simulations of various quinoline derivatives have been employed to investigate their interactions with biological targets, such as proteins and enzymes. For instance, studies on 4-aminoquinoline (B48711) analogues, which share the core aminoquinoline scaffold, have utilized MD simulations to explore their binding stability within the active sites of proteins like the Plasmodium falciparum chloroquine-resistant transporter (PfCRT). researchgate.netresearchgate.net These simulations can reveal crucial information about the conformational changes of both the ligand and the protein upon binding, the stability of the resulting complex, and the key amino acid residues involved in the interaction. researchgate.netresearchgate.net

In a typical MD simulation of a quinoline derivative-protein complex, the system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the trajectory of each atom over a set period, often on the nanosecond to microsecond scale, by solving Newton's equations of motion. mdpi.com Analysis of these trajectories can provide data on:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of atomic positions in the simulated structure from a reference structure, indicating the stability of the system over time. Stable RMSD values suggest that the ligand remains securely bound within the protein's active site. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analysis highlights the flexibility of different regions of the protein and the ligand. It can identify which parts of the molecule are more mobile and which are constrained upon binding. mdpi.com

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein, which are critical for binding affinity and specificity. researchgate.netresearchgate.net

For this compound, MD simulations could be instrumental in predicting its potential as a therapeutic agent. By docking the compound into the active site of a target protein and running MD simulations, researchers could assess the stability of the interaction and identify key binding motifs. The presence of the bromophenyl group and the amino group at specific positions on the quinoline ring would significantly influence its interaction profile, which MD simulations can elucidate in detail.

Furthermore, MD simulations have been used to study the behavior of quinoline derivatives in different environments, such as in solution or at interfaces. For example, simulations can predict how these molecules interact with water or lipid membranes, providing insights into their solubility and permeability, which are crucial pharmacokinetic properties. arabjchem.org

| Parameter | Information Gained from MD Simulations | Relevance to this compound |

| RMSD | Stability of the ligand-protein complex | Predicts the durability of the potential therapeutic effect. |

| RMSF | Flexibility of molecular regions | Identifies key interaction points and conformational changes. |

| Hydrogen Bonds | Strength and specificity of binding | Determines the affinity of the compound for its target. |

| Solvation Analysis | Interaction with solvent molecules | Predicts solubility and membrane permeability. |

Monte Carlo (MC) Simulations

Monte Carlo (MC) simulations represent another class of computational methods that are highly valuable in the theoretical investigation of molecules like this compound. Unlike MD simulations that follow the deterministic trajectory of a system, MC simulations use probabilistic methods to explore the conformational space of a molecule or the configuration of a system.

In the context of quinoline derivatives, MC simulations have been effectively used to study their adsorption and interaction with surfaces, which is particularly relevant in fields like materials science and corrosion inhibition. jmaterenvironsci.comresearchgate.net For example, MC simulations can model the interaction of quinoline inhibitors with a metal surface, such as mild steel in an acidic environment. jmaterenvironsci.comresearchgate.net The simulations can predict the most stable adsorption configuration of the inhibitor molecule on the surface and calculate the adsorption energy. This information is vital for understanding the mechanism of corrosion protection. jmaterenvironsci.com

The methodology for such a simulation involves placing the inhibitor molecule and the surface in a simulation box with periodic boundary conditions. The MC algorithm then generates a large number of random configurations of the system, and the energy of each configuration is calculated using a suitable force field. The probability of accepting a new configuration is determined by the Metropolis criterion, which favors lower energy states.

For this compound, MC simulations could be employed to:

Predict Adsorption Behavior: Determine how the molecule orients itself and interacts with different material surfaces. The aromatic quinoline and bromophenyl rings, along with the polar amino group, would likely lead to strong adsorption on various substrates.

Calculate Interaction Energies: Quantify the strength of the interaction between the molecule and a surface or another molecule. This can help in designing materials with specific surface properties.

Study Conformational Space: Explore the different possible three-dimensional arrangements of the molecule and their relative energies. This is crucial for understanding its flexibility and how it might fit into a binding pocket or onto a surface.

| Simulation Type | Methodology | Application to Quinoline Derivatives | Potential Insights for this compound |

| Molecular Dynamics (MD) | Solves Newton's equations of motion to track atomic movements over time. | Studying ligand-protein binding stability, conformational changes, and interactions in solution. researchgate.netresearchgate.netarabjchem.org | Predicting therapeutic potential, binding affinity to biological targets, and pharmacokinetic properties like solubility. |

| Monte Carlo (MC) | Uses probabilistic methods to explore system configurations and energy landscapes. | Investigating adsorption on surfaces, corrosion inhibition mechanisms, and conformational analysis. jmaterenvironsci.comresearchgate.net | Understanding its potential in materials science, predicting its behavior as a coating or additive, and exploring its molecular flexibility. |

Advanced Biological Activity Research on 4 4 Bromophenyl Quinolin 8 Amine Derivatives in Vitro Studies

Antimicrobial Research Focus

The antimicrobial properties of 4-(4-bromophenyl)quinolin-8-amine derivatives have been a primary focus of research, with studies investigating their efficacy against a range of bacterial and fungal pathogens.

Evaluation of Antibacterial Potency (e.g., Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative Strains)

The antibacterial potential of various quinoline (B57606) derivatives has been assessed using the Minimum Inhibitory Concentration (MIC) method, which determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

In one study, a series of novel 7-(3-alkoxyimino-4-amino-4-methylpiperidin-1-yl)fluoroquinolone derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. These compounds were particularly effective against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), Staphylococcus epidermidis, including methicillin-resistant S. epidermidis (MRSE), and Streptococcus pneumoniae, with MIC values ranging from 0.125 to 4 μg/mL. nih.gov Notably, one of the most active compounds was found to be 4 to 16 times more potent than established antibiotics like gemifloxacin, gatifloxacin, and levofloxacin (B1675101) against Enterococcus faecalis. nih.gov

Another study focused on 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives. The MIC values for several of these compounds were evaluated against S. aureus. Two derivatives, one linked to ethyl formohydrazonate and another to 4-(4-methoxyphenyl)acetamidohydrazinyl, showed equal and effective antibacterial activities against this Gram-positive strain. nih.gov

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide-ethyl formohydrazonate derivative | Staphylococcus aureus | 154.59 | nih.gov |

Assessment of Antifungal Efficacy

The antifungal properties of quinoline derivatives have also been a subject of investigation. Research has shown that certain derivatives exhibit significant activity against various fungal strains.

For instance, a study on 6-[(N-4-bromophenyl) amino]-7-chloro-5,8-quinolinedione (RCK7) demonstrated potent in vitro antifungal activity against Aspergillus niger, Cryptococcus neoformans, and Trichophyton mentagrophyte. The minimum inhibitory concentration (MIC) values indicated that RCK7 was more potent than the commonly used antifungal drugs fluconazole (B54011) and ketoconazole. nih.gov

Furthermore, an assessment of eighteen 5-, 6-, and 8-(4-aminobutyloxy)quinolines revealed that halo-substituted 8-(4-aminobutyloxy)quinolines were particularly effective against Candida albicans, Rhodotorula bogoriensis, Aspergillus flavus, and Fusarium solani. nih.gov Six of these compounds displayed antifungal activities comparable to established agents like Amphotericin B, Fluconazole, and Itraconazole. nih.gov

In the case of 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives, certain compounds exhibited effective antifungal activities against C. albicans. nih.gov Specifically, derivatives with MIC values of 41.09 µM, 95.67 µM, and 96.14 µM were identified as being the most active in inhibiting this fungal strain. nih.gov

Table 2: Antifungal Activity of Selected Quinoline Derivatives against Candida albicans

| Compound/Derivative | MIC (µM) | Reference |

|---|---|---|

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative 6a | 41.09 | nih.gov |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative 10 | 95.67 | nih.gov |

Investigation of Anti-biofilm Effects

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them notoriously difficult to eradicate. The ability of this compound derivatives to inhibit biofilm formation is a critical area of research.

Studies on 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives have shown their potential to inhibit biofilm formation in both bacteria and fungi. Specifically, two compounds were effective in inhibiting S. aureus biofilm, while three other derivatives were most active in preventing the biofilm formation of the fungal strain C. albicans. nih.gov One particular derivative demonstrated promising biofilm inhibitory activity against C. albicans with a MIC of 41.09 μM. nih.gov

Research on other quinoline derivatives, such as the Burkholderia-derived alkaloid 4-hydroxy-3-methyl-2-alkenylquinoline (HMAQ-7), has also revealed significant anti-biofilm properties. HMAQ-7 was found to inhibit biofilm biosynthesis in several species, including the opportunistic pathogen Staphylococcus haemolyticus and in multispecies biofilms derived from saliva. nih.gov

Molecular Target Identification (e.g., Microbial DNA Gyrase Inhibition)

Understanding the mechanism of action is crucial for the development of new antimicrobial agents. For many quinoline derivatives, a key molecular target is microbial DNA gyrase. acs.org This enzyme is a type II topoisomerase that plays an essential role in bacterial DNA replication and is a well-established target for quinolone antibiotics. acs.orgmdpi.com

Research into 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives identified them as novel microbial DNA gyrase inhibitors. nih.govacs.org An S. aureus DNA gyrase supercoiling assay was performed, revealing that two compounds, 6b and 10, had IC50 values of 33.64 and 8.45 μM, respectively. nih.gov For comparison, the well-known DNA gyrase inhibitor ciprofloxacin (B1669076) exhibited an IC50 value of 3.80 μM in the same assay. nih.gov This suggests that these derivatives effectively inhibit the enzymatic activity of DNA gyrase, leading to their antibacterial effects.

Anticancer Research Focus

In addition to their antimicrobial properties, derivatives of this compound are being investigated for their potential as anticancer agents.

In Vitro Cytotoxicity Studies against Cancer Cell Lines (e.g., MCF-7, A549)

In vitro cytotoxicity studies are a fundamental first step in evaluating the anticancer potential of new compounds. These studies assess the ability of a compound to kill or inhibit the growth of cancer cells in a controlled laboratory setting.

A series of morpholine-substituted quinazoline (B50416) derivatives were evaluated for their cytotoxic potential against several cancer cell lines, including the human breast adenocarcinoma cell line (MCF-7) and the human lung carcinoma cell line (A549). rsc.org Two compounds, AK-3 and AK-10, displayed significant cytotoxic activity. Against A549 cells, AK-3 and AK-10 had IC50 values of 10.38 ± 0.27 μM and 8.55 ± 0.67 μM, respectively. rsc.org Their activity against MCF-7 cells was even more potent, with IC50 values of 6.44 ± 0.29 μM for AK-3 and 3.15 ± 0.23 μM for AK-10. rsc.org

In another study, a series of 4-aminoquinoline (B48711) derivatives were synthesized and tested for their cytotoxic effects on MCF-7 and MDA-MB-468 human breast tumor cell lines. nih.govnih.gov One compound, butyl-(7-fluoro-quinolin-4-yl)-amine, showed more potent effects on MCF-7 cells when compared to the established drug chloroquine (B1663885). nih.govnih.gov

Table 3: In Vitro Cytotoxicity of Selected Quinoline/Quinazoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| AK-3 | A549 | 10.38 ± 0.27 | rsc.org |

| AK-10 | A549 | 8.55 ± 0.67 | rsc.org |

| AK-3 | MCF-7 | 6.44 ± 0.29 | rsc.org |

Assessment of Cell Proliferation Inhibition (e.g., IC50 values)

The antiproliferative activity of this compound derivatives has been a key area of investigation in the search for novel anticancer agents. In vitro studies measuring the half-maximal inhibitory concentration (IC50) are crucial for quantifying the potency of these compounds against various cancer cell lines.

Derivatives of the closely related 4-aminoquinoline scaffold have demonstrated significant cytotoxicity against human breast cancer cell lines, MCF-7 and MDA-MB468. nih.gov For instance, certain 4-aminoquinoline derivatives exhibited GI50 (50% growth inhibition) values ranging from 7.35 to 8.73 μM against MDA-MB468 cells, and one compound showed a GI50 of 8.22 μM against MCF-7 cells. nih.gov Further modifications, such as the introduction of a N,N-dimethylnaphthalenyl substitution on a 7-chloro-4-aminoquinoline sulfonamide, resulted in a compound with a GI50 of 2.45 µM against MCF-7 cells, a 15.7-fold increase in potency compared to chloroquine. nih.gov

Hybrid compounds incorporating the 4-piperazinylquinoline structure with other pharmacophores like isatin (B1672199) have also been synthesized and evaluated. nih.gov These hybrids showed substantially more potent growth inhibition on cancer cells compared to non-cancer cells, suggesting improved tumor specificity. nih.gov

In a study focused on quinoline-oxadiazole derivatives, compounds were assessed against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. These derivatives displayed considerable cytotoxic activities, with IC50 values in the range of 0.137–0.332 μg/mL for HepG2 and 0.164–0.583 μg/mL for MCF-7. researchgate.net Specifically, two compounds, 8c and 12d, which feature 2-(4-nitrophenyl)-1,3,4-oxadiazole (B181851) and 2-(cinnamylthio)-1,3,4-oxadiazole moieties respectively, showed promising IC50 values of 0.14 and 0.18 μM in an EGFR tyrosine kinase inhibition assay. nih.gov

The table below summarizes the IC50 values of selected 4-aminoquinoline and quinoline-oxadiazole derivatives against various cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Selected Quinoline Derivatives

| Compound Type | Cell Line | IC50/GI50 Value | Reference |

|---|---|---|---|

| 4-Aminoquinoline derivative | MDA-MB468 | 7.35–8.73 μM | nih.gov |

| 4-Aminoquinoline derivative | MCF-7 | 8.22 μM | nih.gov |

| 7-chloro-4-aminoquinoline sulfonamide derivative | MCF-7 | 2.45 µM | nih.gov |

| Quinoline-oxadiazole derivative | HepG2 | 0.137–0.332 μg/mL | researchgate.net |

| Quinoline-oxadiazole derivative | MCF-7 | 0.164–0.583 μg/mL | researchgate.net |

| Compound 8c | EGFR-TK | 0.14 μM | nih.gov |

Topoisomerase Inhibition Studies (Type I and IIα)

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. The ability of quinoline derivatives to inhibit these enzymes is a significant aspect of their anticancer potential.

Topoisomerase I (Top1) inhibitors, such as camptothecin (B557342) and its derivatives, function by trapping the Top1-DNA cleavage complex, which ultimately leads to cell death. nih.gov Research on indenoisoquinoline derivatives, which are structurally related to the quinoline core, has revealed that they act as interfacial inhibitors. These compounds intercalate at the DNA cleavage site and form hydrogen bonds with Top1 residues, stabilizing the enzyme-DNA complex. nih.gov This mechanism of action is a hallmark of many successful Top1 inhibitors.

Topoisomerase IIα (Topo IIα) is another critical enzyme in DNA replication and cell division. Quinoxaline derivatives, which share a bicyclic heteroaromatic system with quinolines, have been reported to inhibit Topo IIα. For example, XK-469 is a known Topo IIβ inhibitor with antiproliferative activity. nih.gov Furthermore, bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are established targets for quinoline-based antibacterial agents. nih.govnih.gov While distinct from human topoisomerases, the inhibitory activity against these bacterial enzymes highlights the potential of the quinoline scaffold to interact with this class of enzymes. Novel bacterial topoisomerase inhibitors (NBTIs) often feature quinoline, quinoxaline, or naphthyridine moieties as their DNA-intercalating left-hand side (LHS) fragments. nih.gov

The inhibitory activity of quinoline derivatives against topoisomerases is a promising area of research, with evidence suggesting that these compounds can target both Top1 and Topo IIα, contributing to their anticancer effects.

Investigation of Synergistic Effects with Radiotherapy

Combining chemotherapy with radiotherapy is a common and effective strategy in cancer treatment. The potential of this compound derivatives to enhance the efficacy of radiation therapy is an area of active investigation.

Studies on chloroquine, a well-known 4-aminoquinoline, have shown that it can act synergistically with radiation to enhance cancer cell killing. nih.gov This synergistic effect is believed to be related to chloroquine's lysosomotropic properties. nih.gov Building on this, research into novel 4-aminoquinoline analogs has been pursued to develop compounds with improved anticancer activity, including in combination with radiotherapy. nih.gov

The development of hybrid compounds, for instance by combining the 4-piperazinylquinoline system with other pharmacophores, has aimed to create agents with higher tumor selectivity and more potent cell-killing effects, which could be beneficial when used alongside radiation. nih.gov The goal is to develop compounds that are more effective than existing drugs like chloroquine, potentially leading to improved outcomes in combination therapy regimens. nih.gov

Antiprotozoal Activity Evaluation

The quinoline scaffold is historically significant in the development of antiprotozoal drugs, particularly for malaria. Research continues to explore the activity of new quinoline derivatives against various protozoan parasites.

Antiplasmodial Activity

The 4-aminoquinoline core is a cornerstone of antimalarial drug discovery, with chloroquine being the most famous example. nih.gov The 7-chloro group and the 4-amino group are considered crucial for the drug's mechanism of action, which involves inhibiting hemozoin formation in the parasite's food vacuole. nih.gov

Numerous studies have synthesized and evaluated new 4-aminoquinoline derivatives for their activity against Plasmodium falciparum, the deadliest malaria parasite. nih.gov Some of these novel compounds have shown efficacy against both chloroquine-sensitive and chloroquine-resistant strains. nih.govnih.gov For instance, certain 4-aminoquinoline-based tetrazoles and lactams displayed good antiplasmodial activities with IC50 values ranging from 0.20 to 0.62 µM against a multidrug-resistant K1 strain of P. falciparum. nih.gov

Hybrid molecules combining the 4-aminoquinoline pharmacophore with other heterocyclic systems, such as pyrano[2,3-c]pyrazole, have also been developed. nih.gov One such hybrid demonstrated potent parasite inhibitory effects in the nanomolar range against both sensitive and resistant P. falciparum strains. nih.gov These findings underscore the continued potential of the 4-aminoquinoline scaffold in the development of new antimalarial agents to combat drug resistance. researchgate.net

Table 2: In Vitro Antiplasmodial Activity of Selected Quinoline Derivatives

| Compound Type | P. falciparum Strain | IC50 Value | Reference |

|---|---|---|---|

| 4-Aminoquinoline-based tetrazoles/lactams | K1 (multidrug-resistant) | 0.20–0.62 µM | nih.gov |

Antitrypanosomal Activity

Derivatives of 8-aminoquinoline (B160924) have been investigated for their activity against trypanosomatid parasites, the causative agents of diseases like human African trypanosomiasis (sleeping sickness) and Chagas disease.

In a study evaluating 4-aminoquinoline- and 8-aminoquinoline-based tetrazoles and lactams, the antitrypanosomal activity against Trypanosoma brucei rhodesiense was found to be moderate, with IC50 values generally below 20 µM. nih.gov One particular 8-aminoquinoline tetrazole derivative was the most active, with an IC50 of 7.01 µM against T. b. rhodesiense. nih.gov

The 8-aminoquinoline drug tafenoquine (B11912) has also been shown to have in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with an IC50 of 21.9 μM against intracellular amastigotes. nih.gov These studies indicate that the quinoline core, particularly the 8-aminoquinoline substitution pattern, holds promise for the development of new antitrypanosomal agents.

Enzyme Inhibition Studies (Beyond Antimicrobial/Anticancer Targets)

Beyond their well-established roles as antimicrobial and anticancer agents, quinoline derivatives have been explored as inhibitors of other enzymes with therapeutic relevance.

One area of interest is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease. peerj.com Screening of various quinoline derivatives has identified the 4-aminoquinoline core as a potent inhibitor of AChE. peerj.com One such compound demonstrated a dose-dependent inhibition of AChE with an IC50 value of 0.72 µM. peerj.com Molecular modeling suggests that the amino group at the 4-position of the quinoline ring interacts with key residues in the catalytic site of the enzyme. peerj.com

Substituted quinolines have also been found to be effective inhibitors of human carbonic anhydrase isoforms I and II (hCA I and II), with Ki values in the nanomolar range (46.04–956.82 nM for hCA I and 54.95–976.93 nM for hCA II). researchgate.net

Furthermore, recent research has focused on the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key glycolytic enzyme involved in cancer metabolism. mdpi.com Quinoline-8-sulfonamide derivatives have been designed and synthesized as potential modulators of PKM2. mdpi.com One compound was shown to reduce intracellular pyruvate levels in A549 lung cancer cells, impacting cell viability and cell cycle distribution, while exhibiting greater cytotoxicity towards cancer cells than normal cells. mdpi.com

These studies highlight the versatility of the quinoline scaffold in targeting a diverse range of enzymes, opening up possibilities for the development of novel therapeutics for various diseases.

Tyrosine Kinase Inhibition

Quinazoline and pyridopyrimidine derivatives, which are structurally related to quinolines, are known for their capacity to act as tyrosine kinase inhibitors. nih.gov These enzymes are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them a prime target for anticancer drugs. nih.gov A series of 4-(phenylamino)quinazoline acrylamides have been shown to be irreversible inhibitors of the epidermal growth factor receptor (EGFR), binding to the ATP site. nih.gov The positioning of substituents is critical; for instance, 6-acrylamides are more effective irreversible inhibitors than 7-acrylamides because they are better positioned to react with a key cysteine residue (Cys-773) in the enzyme's active site. nih.gov

Research into related structures, such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has identified potent and selective inhibitors of Aurora A kinase, another key enzyme in cell cycle regulation. nih.gov This derivative was found to arrest the cell cycle and induce apoptosis in cancer cell lines, highlighting the potential of this chemical class to be developed into targeted cancer therapies. nih.gov

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the production of DNA and RNA. nih.govnih.gov The inhibition of DHODH can deplete uridine (B1682114) stores, leading to a loss of cellular viability, which has made it an attractive target for cancer, autoimmune diseases, and viral infections. nih.govnih.govnih.gov

Derivatives of the 4-quinoline carboxylic acid scaffold have been optimized through structure-activity relationship (SAR) studies to yield highly potent DHODH inhibitors. nih.gov For example, one lead compound, a 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid, was found to inhibit human DHODH with an IC₅₀ of 1 nM. nih.gov Another compound, DHODH-IN-4, demonstrated inhibitory activity against both human and Plasmodium falciparum DHODH. medchemexpress.com The effectiveness of DHODH inhibitors has been demonstrated in preclinical models of Acute Myeloid Leukemia (AML), where they induce differentiation of leukemic cells. nih.govnih.gov

| Compound | Target | IC₅₀ | Reference |

|---|---|---|---|

| 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | Human DHODH | 1 nM | nih.gov |

| DHODH-IN-4 (compound 17) | Human DHODH (HsDHODH) | 0.18 µM | medchemexpress.com |

| DHODH-IN-4 (compound 17) | Plasmodium falciparum DHODH (PfDHODH) | 4 µM | medchemexpress.com |

| SBL-105 | Human-recombinant (rh) DHODH | 48.48 nM | nih.gov |

InhA Enzyme Inhibition for Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antibiotics. nih.govnih.gov The InhA enzyme, an enoyl-acyl carrier protein reductase, is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall, making it a validated target for antitubercular drugs. nih.govnih.gov